molecular formula C7H6ClN3O B11911030 7-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine

7-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B11911030
M. Wt: 183.59 g/mol
InChI Key: IYXNDFCXEJGMJS-UHFFFAOYSA-N
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Description

7-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine: is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved by the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Cyclization with Pyridine: The pyrazole ring is then fused with a pyridine ring through a cyclization reaction. This can be facilitated by using reagents such as phosphorus oxychloride or polyphosphoric acid.

    Chlorination and Methoxylation: The final step involves the introduction of the chlorine atom at the 7th position and the methoxy group at the 3rd position. Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while methoxylation can be done using methanol in the presence of a base like sodium methoxide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazolopyridine N-oxide.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of 7-substituted-3-methoxy-1H-pyrazolo[4,3-c]pyridine derivatives.

Scientific Research Applications

7-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 7-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes such as kinases, inhibiting their activity.

    Pathways Involved: By inhibiting kinase activity, it can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxy-1H-pyrazolo[3,4-c]pyridine
  • 4-Bromo-1H-pyrazolo[3,4-c]pyridine
  • 3-Bromo-1H-pyrazolo[3,4-c]pyridine
  • 1-Acetyl-5-chloro-pyrazolo[3,4-c]pyridine

Uniqueness

7-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine is unique due to the specific positioning of the chlorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to other pyrazolopyridine derivatives.

Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

7-chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C7H6ClN3O/c1-12-7-4-2-9-3-5(8)6(4)10-11-7/h2-3H,1H3,(H,10,11)

InChI Key

IYXNDFCXEJGMJS-UHFFFAOYSA-N

Canonical SMILES

COC1=NNC2=C(C=NC=C21)Cl

Origin of Product

United States

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